Cas no 85696-95-3 (1-Methyl-1H-indol-4-amine)

1-Methyl-1H-indol-4-amine is a substituted indole derivative featuring a methyl group at the 1-position and an amine functional group at the 4-position of the indole ring. This compound serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its structural framework is conducive to further functionalization, enabling the creation of diverse heterocyclic compounds. The presence of the amine group enhances reactivity, facilitating participation in coupling reactions, acylation, and other transformations. High purity grades are available to ensure consistency in research and industrial applications. Suitable for use in controlled environments, it requires proper handling due to its potential sensitivity.
1-Methyl-1H-indol-4-amine structure
1-Methyl-1H-indol-4-amine structure
Product Name:1-Methyl-1H-indol-4-amine
CAS No:85696-95-3
MF:C9H10N2
MW:146.189101696014
MDL:MFCD08061153
CID:60908
PubChem ID:22170307
Update Time:2025-05-21

1-Methyl-1H-indol-4-amine Chemical and Physical Properties

Names and Identifiers

    • 1-Methyl-1H-indol-4-amine
    • 1-Methyl-1H-indol-4-ylamine
    • 1-methylindol-4-amine
    • 1-METHYL-1H-INDOLE-4-AMINE
    • 1-methyl-4-indolamine
    • 4-amino-1-methylbenzoindole
    • 4-amino-1-methylindole
    • 4-amino-N-methyl-indole
    • 4-Amino-N-methylindole
    • N1-methyl-4-aminoindole
    • N-methyl-4-aminoindole
    • 1-Methyl-1H-indol-4-amine (ACI)
    • 1-Methyl-4-aminoindole
    • SY101326
    • DTXSID00623177
    • 4-Amino-1-methyl-1H-indole
    • CS-0061752
    • ODOJPFQQFJVNMD-UHFFFAOYSA-N
    • 1-Methyl-1H-indol-4-ylamine, AldrichCPR
    • MFCD08061153
    • EN300-65947
    • 1-methyl-4-amino-indole
    • AKOS005362527
    • AB43235
    • 1H-INDOL-4-AMINE, 1-METHYL-
    • AS-35811
    • STL146395
    • 85696-95-3
    • SCHEMBL736739
    • BBL036797
    • MDL: MFCD08061153
    • Inchi: 1S/C9H10N2/c1-11-6-5-7-8(10)3-2-4-9(7)11/h2-6H,10H2,1H3
    • InChI Key: ODOJPFQQFJVNMD-UHFFFAOYSA-N
    • SMILES: NC1C2C=CN(C=2C=CC=1)C

Computed Properties

  • Exact Mass: 146.08400
  • Monoisotopic Mass: 146.084
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 147
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 31A^2
  • XLogP3: 1.3

Experimental Properties

  • Color/Form: Yellow to Brown Sticky Oil to Semi-Solid
  • Density: 1.151
  • Boiling Point: 328.036 °C at 760 mmHg
  • Flash Point: 328.036 °C at 760 mmHg
  • Refractive Index: 1.62
  • PSA: 30.95000
  • LogP: 2.34170

1-Methyl-1H-indol-4-amine Security Information

1-Methyl-1H-indol-4-amine Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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1-Methyl-1H-indol-4-amine Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Iron ,  Hydrochloric acid Solvents: Ethanol ,  Water ;  reflux; 1 h, reflux
1.2 Reagents: Ammonia Solvents: Water ;  neutralized
Reference
Unexpected synthesis of azepino[4,3,2-cd]indoles from 4-aminoindoles
Halaiev, Olexandr; et al, Tetrahedron Letters, 2017, 58(13), 1324-1325

Production Method 2

Reaction Conditions
1.1 Reagents: p-Toluenesulfonic acid monohydrate Solvents: Toluene
Reference
Approaches to the synthesis of teleocidins A and B
Porter, Roderick Alan, 1982, , ,

Production Method 3

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
2.1 Reagents: p-Toluenesulfonic acid monohydrate Solvents: Toluene
Reference
Approaches to the synthesis of teleocidins A and B
Porter, Roderick Alan, 1982, , ,

Production Method 4

Reaction Conditions
1.1 Reagents: Potassium ethoxide Solvents: Dimethyl sulfoxide ,  Dimethylformamide ;  0 °C; 24 h, 40 °C
2.1 Reagents: Potassium hydroxide Solvents: Acetone ;  0 °C; 2 h, rt
3.1 Reagents: Hydrochloric acid ,  Titanium chloride (TiCl3) Solvents: Acetic acid ,  Water ;  heated; 2 h, rt
3.2 Reagents: Sodium hydroxide Solvents: Water ;  basified, rt
Reference
Synthesis and in Vitro and in Vivo Antitumor Activity of 2-Phenylpyrroloquinolin-4-ones
Ferlin, Maria Grazia; et al, Journal of Medicinal Chemistry, 2005, 48(9), 3417-3427

Production Method 5

Reaction Conditions
1.1 Solvents: Tetrahydrofuran
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
3.1 Reagents: p-Toluenesulfonic acid monohydrate Solvents: Toluene
Reference
Approaches to the synthesis of teleocidins A and B
Porter, Roderick Alan, 1982, , ,

Production Method 6

Reaction Conditions
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Triethyl orthoformate ;  120 °C
2.1 Reagents: Potassium ethoxide Solvents: Dimethyl sulfoxide ,  Dimethylformamide ;  0 °C; 24 h, 40 °C
3.1 Reagents: Potassium hydroxide Solvents: Acetone ;  0 °C; 2 h, rt
4.1 Reagents: Hydrochloric acid ,  Titanium chloride (TiCl3) Solvents: Acetic acid ,  Water ;  heated; 2 h, rt
4.2 Reagents: Sodium hydroxide Solvents: Water ;  basified, rt
Reference
Synthesis and in Vitro and in Vivo Antitumor Activity of 2-Phenylpyrroloquinolin-4-ones
Ferlin, Maria Grazia; et al, Journal of Medicinal Chemistry, 2005, 48(9), 3417-3427

Production Method 7

Reaction Conditions
1.1 Reagents: Triethylamine ,  tert-Butyl hypochlorite Solvents: Tetrahydrofuran
2.1 Reagents: Nickel dichloride ,  Sodium borohydride Solvents: Ethanol
3.1 Solvents: Tetrahydrofuran
4.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
5.1 Reagents: p-Toluenesulfonic acid monohydrate Solvents: Toluene
Reference
Approaches to the synthesis of teleocidins A and B
Porter, Roderick Alan, 1982, , ,

Production Method 8

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Dichloromethane ,  Water
2.1 Reagents: tert-Butyl hypochlorite Solvents: Tetrahydrofuran
2.2 Catalysts: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Benzene
3.1 Reagents: Nickel dichloride ,  Sodium borohydride Solvents: Ethanol
4.1 Solvents: Tetrahydrofuran
5.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
6.1 Reagents: p-Toluenesulfonic acid monohydrate Solvents: Toluene
Reference
Approaches to the synthesis of teleocidins A and B
Porter, Roderick Alan, 1982, , ,

Production Method 9

Reaction Conditions
1.1 Reagents: Sodium Solvents: Ethanol ,  Tetrahydrofuran
2.1 Reagents: Sulfuric acid Solvents: Dichloromethane ,  Water
3.1 Reagents: Triethylamine ,  tert-Butyl hypochlorite Solvents: Tetrahydrofuran
4.1 Reagents: Nickel dichloride ,  Sodium borohydride Solvents: Ethanol
5.1 Solvents: Tetrahydrofuran
6.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
7.1 Reagents: p-Toluenesulfonic acid monohydrate Solvents: Toluene
Reference
Approaches to the synthesis of teleocidins A and B
Porter, Roderick Alan, 1982, , ,

Production Method 10

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  overnight, rt
Reference
Discovery of a New Class of Anilinoquinazoline Inhibitors with High Affinity and Specificity for the Tyrosine Kinase Domain of c-Src
Ple, Patrick A.; et al, Journal of Medicinal Chemistry, 2004, 47(4), 871-887

Production Method 11

Reaction Conditions
1.1 Reagents: Hydrochloric acid ,  Titanium chloride (TiCl3) Solvents: Acetic acid ,  Water ;  heated; 2 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  basified, rt
Reference
Synthesis and in Vitro and in Vivo Antitumor Activity of 2-Phenylpyrroloquinolin-4-ones
Ferlin, Maria Grazia; et al, Journal of Medicinal Chemistry, 2005, 48(9), 3417-3427

Production Method 12

Reaction Conditions
1.1 Reagents: p-Toluenesulfonic acid Solvents: Toluene ,  Water
Reference
An unexpected rearrangement of 4-alkylaminoindoles
Ley, Steven V.; et al, Journal of the Chemical Society, 1982, (23), 1356-7

Production Method 13

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  30 min, 0 °C
1.2 14 h, rt
1.3 Reagents: Water ;  rt
2.1 Reagents: Iron ,  Hydrochloric acid Solvents: Ethanol ,  Water ;  reflux; 20 h, reflux
2.2 Reagents: Sodium bicarbonate Solvents: Water
Reference
Regioselective Radical Arene Amination for the Concise Synthesis of ortho-Phenylenediamines
Gillespie, James E.; et al, Journal of the American Chemical Society, 2021, 143(25), 9355-9360

Production Method 14

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  cooled
1.2 4 h, rt
2.1 Reagents: Iron ,  Hydrochloric acid Solvents: Ethanol ,  Water ;  reflux; 1 h, reflux
2.2 Reagents: Ammonia Solvents: Water ;  neutralized
Reference
Unexpected synthesis of azepino[4,3,2-cd]indoles from 4-aminoindoles
Halaiev, Olexandr; et al, Tetrahedron Letters, 2017, 58(13), 1324-1325

Production Method 15

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
2.1 Reagents: p-Toluenesulfonic acid monohydrate Solvents: Toluene
Reference
Approaches to the synthesis of teleocidins A and B
Porter, Roderick Alan, 1982, , ,

Production Method 16

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: tert-Butanol
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
3.1 Reagents: p-Toluenesulfonic acid monohydrate Solvents: Toluene
Reference
Approaches to the synthesis of teleocidins A and B
Porter, Roderick Alan, 1982, , ,

Production Method 17

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Water Solvents: Ethanol ,  Water
2.1 Reagents: Triethylamine Solvents: tert-Butanol
3.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
4.1 Reagents: p-Toluenesulfonic acid monohydrate Solvents: Toluene
Reference
Approaches to the synthesis of teleocidins A and B
Porter, Roderick Alan, 1982, , ,

Production Method 18

Reaction Conditions
1.1 Reagents: Nickel dichloride ,  Sodium borohydride Solvents: Ethanol
2.1 Solvents: Tetrahydrofuran
3.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
4.1 Reagents: p-Toluenesulfonic acid monohydrate Solvents: Toluene
Reference
Approaches to the synthesis of teleocidins A and B
Porter, Roderick Alan, 1982, , ,

Production Method 19

Reaction Conditions
1.1 Reagents: Acetic acid ,  Iron Solvents: Ethanol ,  Acetic acid
2.1 Solvents: Tetrahydrofuran
3.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
4.1 Reagents: p-Toluenesulfonic acid monohydrate Solvents: Toluene
Reference
Approaches to the synthesis of teleocidins A and B
Porter, Roderick Alan, 1982, , ,

Production Method 20

Reaction Conditions
1.1 Solvents: Dimethylformamide
2.1 Reagents: Acetic acid ,  Iron Solvents: Ethanol ,  Acetic acid
3.1 Solvents: Tetrahydrofuran
4.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
5.1 Reagents: p-Toluenesulfonic acid monohydrate Solvents: Toluene
Reference
Approaches to the synthesis of teleocidins A and B
Porter, Roderick Alan, 1982, , ,

1-Methyl-1H-indol-4-amine Raw materials

1-Methyl-1H-indol-4-amine Preparation Products

1-Methyl-1H-indol-4-amine Suppliers

Suzhou Senfeida Chemical Co., Ltd
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(CAS:85696-95-3)1-METHYL-1H-INDOL-4-AMINE
Order Number:sfd18044
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:38
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Amadis Chemical Company Limited
Gold Member
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(CAS:85696-95-3)1-Methyl-1H-indol-4-amine
Order Number:A841416
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 06:53
Price ($):510.0
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Additional information on 1-Methyl-1H-indol-4-amine

Recent Advances in the Study of 1-Methyl-1H-indol-4-amine (CAS: 85696-95-3) in Chemical Biology and Pharmaceutical Research

The compound 1-Methyl-1H-indol-4-amine (CAS: 85696-95-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. This heterocyclic amine, belonging to the indole family, has been investigated for its role in modulating various biological pathways, including those involved in inflammation, cancer, and neurological disorders. Recent studies have highlighted its unique chemical properties and biological activities, making it a promising candidate for drug development.

One of the key areas of research involving 1-Methyl-1H-indol-4-amine is its potential as a kinase inhibitor. Kinases play a critical role in cell signaling and are often dysregulated in diseases such as cancer. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 1-Methyl-1H-indol-4-amine exhibited potent inhibitory activity against specific tyrosine kinases, with IC50 values in the nanomolar range. These findings suggest that this compound could serve as a scaffold for the development of novel kinase-targeted therapies.

In addition to its kinase inhibitory properties, 1-Methyl-1H-indol-4-amine has also been explored for its anti-inflammatory effects. A recent preclinical study published in Bioorganic & Medicinal Chemistry Letters reported that this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. The study proposed that the mechanism of action involves the modulation of the NF-κB signaling pathway, which is a central regulator of inflammatory responses. These results indicate potential applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Another promising avenue of research involves the neuroprotective effects of 1-Methyl-1H-indol-4-amine. A 2022 study in the European Journal of Pharmacology found that this compound exhibited protective effects against oxidative stress-induced neuronal damage in vitro. The researchers attributed these effects to the compound's ability to scavenge reactive oxygen species (ROS) and upregulate endogenous antioxidant defenses. Given the role of oxidative stress in neurodegenerative diseases like Alzheimer's and Parkinson's, these findings open new possibilities for therapeutic interventions.

Despite these promising findings, challenges remain in the development of 1-Methyl-1H-indol-4-amine as a therapeutic agent. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through further structural optimization and pharmacokinetic studies. Recent advances in computational chemistry and structure-activity relationship (SAR) studies are expected to facilitate the design of more potent and selective derivatives.

In conclusion, 1-Methyl-1H-indol-4-amine (CAS: 85696-95-3) represents a versatile scaffold with diverse biological activities. Ongoing research continues to uncover its potential in treating various diseases, from cancer to neurodegenerative disorders. Future studies should focus on optimizing its pharmacological properties and elucidating its mechanisms of action in greater detail to pave the way for clinical applications.

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:85696-95-3)1-METHYL-1H-INDOL-4-AMINE
sfd18044
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
Email
Amadis Chemical Company Limited
(CAS:85696-95-3)1-Methyl-1H-indol-4-amine
A841416
Purity:99%
Quantity:25g
Price ($):510.0
Email